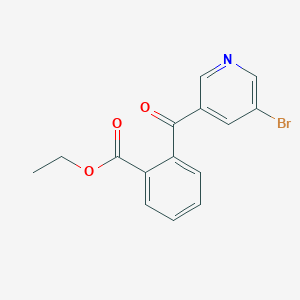

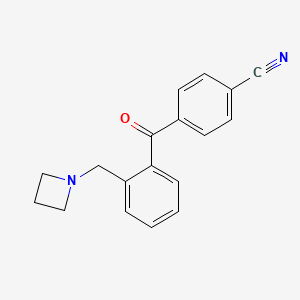

2-氮杂环丁基甲基-4'-氰基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Azetidinomethyl-4'-cyanobenzophenone is a compound that is likely to be a derivative of azetidin-2-one, which is a four-membered cyclic lactam, also known as a beta-lactam. Beta-lactams are recognized for their role as a building block in the synthesis of a wide range of organic molecules, particularly due to the strain energy associated with their four-membered ring structure. This strain energy can be exploited in chemical reactions to create a variety of compounds, including beta-lactam antibiotics. The compound , with a cyanobenzophenone group, suggests potential for unique reactivity and applications in organic synthesis .

Synthesis Analysis

The synthesis of related beta-lactam compounds often involves the use of enantiomerically pure beta-lactams as versatile intermediates. These intermediates can be transformed into a variety of other structures, such as aromatic beta-amino acids, peptides, and amino sugars, through selective bond cleavage and further transformations. The methodologies developed around the beta-lactam nucleus are referred to as 'the beta-lactam synthon methods' . While the specific synthesis of 2-Azetidinomethyl-4'-cyanobenzophenone is not detailed in the provided papers, it can be inferred that similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of beta-lactams like 2-Azetidinomethyl-4'-cyanobenzophenone is characterized by a strained four-membered ring, which is highly reactive. This reactivity is due to the ring strain and the tendency of the molecule to undergo ring-opening reactions to relieve this strain. The presence of a cyanobenzophenone moiety in the compound would likely influence its electronic properties and could introduce additional reactive sites for further chemical transformations .

Chemical Reactions Analysis

Beta-lactams, including those related to 2-Azetidinomethyl-4'-cyanobenzophenone, can undergo a variety of chemical reactions. These reactions exploit the strain energy of the beta-lactam ring for the synthesis of biologically important compounds. The beta-lactam synthon method allows for the selective cleavage of the beta-lactam ring and the generation of diverse synthetic target molecules that do not contain the beta-lactam ring structure. Although the specific reactions of 2-Azetidinomethyl-4'-cyanobenzophenone are not described, it is likely that it could participate in similar transformations to those of other beta-lactams .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Azetidinomethyl-4'-cyanobenzophenone would be influenced by both the beta-lactam ring and the cyanobenzophenone group. The beta-lactam ring is known for its high reactivity due to ring strain, which would affect the compound's stability and reactivity. The cyanobenzophenone group could contribute to the compound's polarity, solubility, and potential interactions with other molecules. However, without specific data on this compound, these properties are speculative and based on the general behavior of related beta-lactam compounds and cyanobenzophenone derivatives .

科学研究应用

抗癌潜力

一项研究探索了1,3,4-三取代和3,4-二取代2-氮杂环丁酮的合成,揭示了具有特定取代基的化合物在体外对一系列癌细胞培养物表现出抗癌作用 (Weinberg等人,2003).

靶向微管蛋白的药物

对3-苯氧基-1,4-二芳基氮杂环丁-2-酮的研究证明了它们作为靶向微管蛋白的抗肿瘤剂的潜力。这些化合物破坏了癌细胞中的微管结构,导致G2/M阻滞和细胞凋亡,其中一些在抑制细胞增殖方面显示出显着的效力 (Greene等人,2016).

抗菌活性

基于4-氨基苯基-3-硝基苯并吡喃-2-酮的新型氮杂环丁-2-酮被合成,并对金黄色葡萄球菌、大肠杆菌和肺炎克雷伯菌等多种菌株表现出显着的抗菌活性。该研究强调了结构修饰对这些化合物抗菌功效的影响 (Hoti等人,2017).

新型合成和化学结构

多项研究集中于涉及氮杂环丁酮的新型化学结构的合成,证明了这些化合物在产生广泛的具有生物活性的分子方面的多功能性。其中包括新型4-(2-氧代乙亚基)氮杂环丁-2-酮的合成及其在产生具有独特生物活性的多种衍生物方面的潜力 (Cainelli等人,2003).

环境应用

一项研究详细介绍了一种测定水样中羟基化苯甲酮紫外线吸收剂的方法,展示了相关化学分析技术的环境应用 (Negreira等人,2009).这项工作反映了化学合成和分析技术在环境监测和保护中的更广泛适用性。

安全和危害

属性

IUPAC Name |

4-[2-(azetidin-1-ylmethyl)benzoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-12-14-6-8-15(9-7-14)18(21)17-5-2-1-4-16(17)13-20-10-3-11-20/h1-2,4-9H,3,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMURANZQUXRSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643694 |

Source

|

| Record name | 4-{2-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azetidinomethyl-4'-cyanobenzophenone | |

CAS RN |

898754-50-2 |

Source

|

| Record name | 4-[2-(1-Azetidinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{2-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。